4-Fluoro-5-iodo-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-iodo-2-methoxybenzaldehyde is an important organic compound used as an intermediate in various chemical syntheses. It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core. This compound is valuable in the field of organic chemistry due to its reactivity and versatility in forming complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-2-methoxybenzaldehyde typically involves multi-step reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-5-iodo-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-Fluoro-5-iodo-2-methoxybenzoic acid.
Reduction: Formation of 4-Fluoro-5-iodo-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-iodo-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyestuffs
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-iodo-2-methoxybenzaldehyde involves its reactivity towards various chemical reagents. The presence of electron-withdrawing fluorine and iodine atoms, along with the electron-donating methoxy group, makes the benzaldehyde core highly reactive. This reactivity allows it to participate in electrophilic aromatic substitution, nucleophilic addition, and other reactions, leading to the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-iodo-4-methoxybenzaldehyde: Similar structure but different positioning of the functional groups.
5-Fluoro-2-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain reactions.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of fluorine and iodine, used widely in the flavor and fragrance industry.
Uniqueness
4-Fluoro-5-iodo-2-methoxybenzaldehyde is unique due to the combination of fluorine, iodine, and methoxy groups, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating complex molecules that are not easily accessible through other routes .
Eigenschaften
Molekularformel |
C8H6FIO2 |
---|---|
Molekulargewicht |
280.03 g/mol |
IUPAC-Name |
4-fluoro-5-iodo-2-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-4H,1H3 |
InChI-Schlüssel |
AGEZCXMRMQABFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C=O)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.